![molecular formula C16H28N2O4 B2383954 1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid CAS No. 1160248-52-1](/img/structure/B2383954.png)

1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

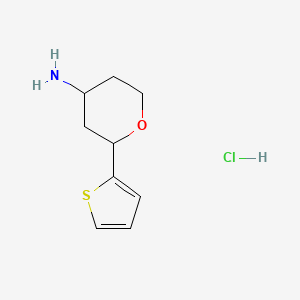

1’-Boc-[1,4’]bipiperidinyl-3-carboxylic acid is a chemical compound with the CAS Number 1160248-52-1 . It has a linear formula of C16H28N2O4 . The compound is a light yellow solid .

Molecular Structure Analysis

The IUPAC name for this compound is 1’-(tert-butoxycarbonyl)-[1,4’-bipiperidine]-3-carboxylic acid . Its InChI code is 1S/C16H28N2O4/c1-16(2,3)22-15(21)17-9-6-13(7-10-17)18-8-4-5-12(11-18)14(19)20/h12-13H,4-11H2,1-3H3,(H,19,20) . The molecular weight of the compound is 312.41 .Physical And Chemical Properties Analysis

As mentioned earlier, 1’-Boc-[1,4’]bipiperidinyl-3-carboxylic acid is a light yellow solid . It has a molecular weight of 312.41 .Scientific Research Applications

Synthesis of Biologically Active Compounds : The 5-amino-1,2,3-triazole-4-carboxylic acid, related to the 1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid, is used for preparing peptidomimetics or biologically active compounds based on the triazole scaffold. A protocol using ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides helps overcome issues related to the Dimroth rearrangement, which can affect the chemistry of these compounds (Ferrini et al., 2015).

Solid-Phase Peptide Synthesis : Organometallic amino acids like 1'-aminoferrocene-1-carboxylic acid (Fca), which are structurally similar to 1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid, are used in solid-phase peptide synthesis. These methods combine Fmoc-protected amino acids and Boc-Fca-OH to synthesize peptides with specific structures (Barišić et al., 2006).

Assembly of Hydrogen-Bonded Networks : Compounds like 4,4'-bipyridine, when combined with various boronic acids, form hydrogen-bonded networks with interactions like (B)O−H···N, (B)O−H···O, and C−H···π, which are important in the study of supramolecular structures (Rodríguez-Cuamatzi et al., 2009).

Synthesis of Agonists for Metabotropic Glutamate Receptor 5 : N-Boc-protected 1-(3-oxocyclobutyl) urea, a key intermediate for preparing these agonists, is synthesized from 1-(3-Oxocyclobutyl) carboxylic acid, which shares structural similarities with 1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid (Sun et al., 2014).

Activation of Carboxylic Acids : The activation of carboxylic acids in the presence of DMAP with tert-butyl carbonates (BOC-OX), including tert-butyl 3-(3,4-dihydrobenzotriazine-4-on)yl carbonate, is a crucial step in forming amides or peptides from these acids (Basel & Hassner, 2002).

Catalysis in Organic Reactions : Phosphoric acid derivatives, including those related to 1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid, are used as catalysts in the Brønsted acid-catalyzed direct Mannich reactions, an important method for constructing beta-aminoketones under mild conditions (Uraguchi & Terada, 2004).

Synthesis of Metal Complexes : The novel bipyridyl amino acid 4′-aminomethyl-2,2′-bipyridyl-4-carboxylic acid (Abc) and its Boc-protected derivatives are synthesized for use in solid-phase peptide synthesis (SPPS) of metallopeptides, demonstrating the ability to incorporate metal-binding amino acid modules into peptides (Bishop et al., 2000).

Design of Conformationally Locked Molecules : The synthesis of syn and anti 4-N-Boc-aminobicyclo[3.2.0]heptane-1-carboxylic acids, where the N-Boc-amino groups in different stereoisomers result in molecules being conformationally locked, is an example of the application in designing molecules with fixed pharmacophoric groups (Vorberg et al., 2017).

Safety and Hazards

properties

IUPAC Name |

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O4/c1-16(2,3)22-15(21)17-9-6-13(7-10-17)18-8-4-5-12(11-18)14(19)20/h12-13H,4-11H2,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBDGHRIEAPWNQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC(C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Boc-[1,4']bipiperidinyl-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-(3-Morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2383872.png)

![N-(2,5-dimethoxyphenyl)-1-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-imidazole-4-carboxamide](/img/structure/B2383873.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone](/img/structure/B2383874.png)

![N-(benzo[d]thiazol-6-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2383879.png)

![N-(2-fluorophenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2383881.png)

![(E)-1-[3-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-3-[4-(3-fluoropropoxy)phenyl]prop-2-en-1-one](/img/structure/B2383882.png)

![7-(2,4-dimethylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2383889.png)